

T140 peptide quality control and purity assessment

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Compound of Interest

Compound Name: T140 peptide

Cat. No.: B1602424

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T140 Peptide Technical Support Center

Welcome to the technical support center for the **T140 peptide**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving T140.

Frequently Asked Questions (FAQs)

Q1: What is the **T140 peptide**?

A1: T140 is a 14-amino acid peptide derived from polyphemusin II, a peptide found in the American horseshoe crab.[1] It is a well-characterized and potent antagonist of the CXCR4 receptor.[1][2] The **T140 peptide** and its analogs are utilized in research for their potential as anti-HIV agents, in cancer therapy to prevent metastasis, and in studies of rheumatoid arthritis and osteoarthritis.[3][4][5]

Q2: How does the **T140 peptide** work?

A2: T140 functions by blocking the interaction between the CXCR4 receptor and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12).[3] This interaction is crucial for various physiological and pathological processes, including immune cell trafficking, cancer metastasis, and inflammation.[3][6] By inhibiting the SDF-1/CXCR4 signaling pathway, T140 can prevent the migration and invasion of cancer cells and reduce inflammation.[3][5][6]

Q3: What is the typical purity of commercially available **T140 peptide**?

A3: Commercially available synthetic peptides like T140 are typically offered at various purity levels. For most in vitro cellular assays, a purity of >95% as determined by HPLC is recommended.^[7] For more sensitive applications like in vivo studies, higher purity (>98%) may be required. Always refer to the certificate of analysis provided by the supplier for batch-specific purity information.

Q4: How should I store the lyophilized **T140 peptide**?

A4: For long-term storage, lyophilized **T140 peptide** should be stored at -20°C or -80°C.^{[8][9]} It is important to keep the vial tightly sealed and protected from moisture and light.^[9] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

Q5: How do I properly handle and store **T140 peptide** in solution?

A5: Peptides in solution are less stable than in their lyophilized form.^[9] It is recommended to prepare a concentrated stock solution in a suitable sterile buffer (e.g., acetate buffer at pH 4.0-5.0 has been shown to be effective for T140 stability) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.^[1] For short-term storage (up to a week), the solution can be kept at 4°C.

Troubleshooting Guides

Problem 1: Inconsistent or No Biological Activity

Possible Cause 1: Peptide Degradation

- Troubleshooting:
 - Ensure proper storage of both lyophilized powder and peptide solutions as recommended.^{[8][9]}
 - Avoid multiple freeze-thaw cycles by preparing and storing aliquots.
 - Check the age of the peptide stock. Over time, especially in solution, peptides can degrade.

- Verify the pH of your experimental buffer, as extreme pH can affect peptide stability.[\[9\]](#)

Possible Cause 2: Incorrect Peptide Concentration

- Troubleshooting:
 - Confirm the net peptide content from the certificate of analysis. The gross weight of the lyophilized powder includes counterions (like TFA) and water, so the actual peptide amount is lower.[\[10\]](#)[\[11\]](#)
 - Recalculate the concentration based on the net peptide content.
 - Consider performing a peptide quantification assay, such as amino acid analysis, for precise concentration determination.[\[10\]](#)[\[12\]](#)

Possible Cause 3: Peptide Aggregation

- Troubleshooting:
 - Visually inspect the peptide solution for any precipitation or cloudiness.
 - Attempt to solubilize the peptide in a different buffer system. The use of chaotropic agents like lithium chloride can sometimes help in solubilizing aggregated peptides.[\[1\]](#)
 - Analyze the peptide solution using techniques like Dynamic Light Scattering (DLS) to detect aggregates.[\[13\]](#)

Problem 2: Poor Peptide Solubility

Possible Cause 1: Intrinsic Properties of the Peptide

- Troubleshooting:
 - Consult the supplier's datasheet for recommended solvents.
 - If not soluble in aqueous buffers, try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration.

- Sonication can aid in dissolving the peptide.

Possible Cause 2: Incorrect pH

- Troubleshooting:
 - The solubility of peptides is often pH-dependent. Adjusting the pH of the buffer may improve solubility. For T140, which is a basic peptide, dissolving in a slightly acidic buffer may be beneficial.

Problem 3: Unexpected Cellular Responses or Toxicity

Possible Cause 1: Endotoxin Contamination

- Troubleshooting:
 - Endotoxins (lipopolysaccharides) from gram-negative bacteria can be present in peptide preparations and can cause significant immune responses or toxicity in cell-based assays. [\[14\]](#)[\[15\]](#)
 - Use peptides with a guaranteed low endotoxin level (e.g., ≤ 0.01 EU/ μ g) for cellular experiments. [\[14\]](#)[\[15\]](#)
 - If endotoxin contamination is suspected, perform a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels. [\[16\]](#)

Possible Cause 2: High Trifluoroacetic Acid (TFA) Content

- Troubleshooting:
 - TFA is often used during peptide synthesis and purification and can remain as a counterion in the final product. [\[17\]](#)[\[18\]](#) High concentrations of TFA can be toxic to cells.
 - Consider TFA removal or exchange for a more biocompatible counterion like acetate or hydrochloride. This can be achieved through techniques like ion-exchange chromatography or repeated lyophilization from an HCl solution. [\[18\]](#)[\[19\]](#)
 - The TFA content can be quantified by ion chromatography. [\[17\]](#)

Quality Control and Purity Assessment Protocols

A comprehensive quality control workflow is essential to ensure the reliability of your experimental results with the **T140 peptide**.

Purity and Identity Verification

1. High-Performance Liquid Chromatography (HPLC)

- Purpose: To assess the purity of the **T140 peptide** by separating it from any impurities.[\[20\]](#)
[\[21\]](#)
- Methodology:
 - Sample Preparation: Dissolve the lyophilized peptide in the initial mobile phase (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.[\[18\]](#) Filter the sample through a 0.22 µm or 0.45 µm filter.[\[21\]](#)
 - Column: A reversed-phase C18 column is typically used for peptide analysis.[\[1\]](#)[\[18\]](#)
 - Mobile Phase: A gradient of two solvents is commonly used:
 - Solvent A: 0.1% TFA in water
 - Solvent B: 0.1% TFA in acetonitrile[\[18\]](#)
 - Gradient: A linear gradient from a low percentage of Solvent B to a high percentage over a set time (e.g., 5% to 95% B over 30 minutes) is used to elute the peptide and impurities.
 - Detection: UV absorbance is monitored at 210-220 nm, where the peptide bond absorbs light.[\[10\]](#)[\[22\]](#)
 - Data Analysis: Purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.[\[21\]](#)

2. Mass Spectrometry (MS)

- Purpose: To confirm the identity of the **T140 peptide** by determining its molecular weight.[20]
[23]
- Methodology:
 - Sample Preparation: The sample is typically prepared in a solvent compatible with the ionization method (e.g., a mixture of water and acetonitrile with a small amount of formic acid for ESI-MS).
 - Ionization: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques for peptides.
 - Analysis: The mass-to-charge ratio (m/z) of the peptide is measured.
 - Data Analysis: The observed molecular weight is compared to the theoretical molecular weight of the **T140 peptide** (2037.4 g/mol).[1]

Quantification of Contaminants

1. Endotoxin Testing (LAL Assay)

- Purpose: To quantify the level of bacterial endotoxins.[16]
- Methodology: The Limulus Amebocyte Lysate (LAL) test is the standard method. It utilizes an enzyme from the blood of the horseshoe crab that clots in the presence of endotoxins. The test can be colorimetric, turbidimetric, or gel-clot based.[16] It's crucial to use separate vials for endotoxin testing to avoid cross-contamination.[16]

2. Trifluoroacetic Acid (TFA) Content Analysis

- Purpose: To determine the amount of residual TFA from the synthesis and purification process.[17]
- Methodology: Ion chromatography is a sensitive and straightforward method for quantifying TFA levels.[17][18] The peptide sample is dissolved in the eluent and injected into the ion chromatograph. The peak corresponding to TFA is identified and quantified by comparison to a standard curve.

Quantitative Data Summary

Table 1: **T140 Peptide** Physicochemical Properties

Property	Value	Reference
Molecular Formula	C90H141N33O18S2	[1]
Molecular Weight	2037.4 g/mol	[1]
Amino Acid Sequence	H-Arg-Arg-2-Nal-Cys-Tyr-Arg-Lys-D-Lys-Pro-Tyr-Arg-Cit-Cys-Arg-OH	[24]
Purity (recommended)	>95% for in vitro, >98% for in vivo	[7]

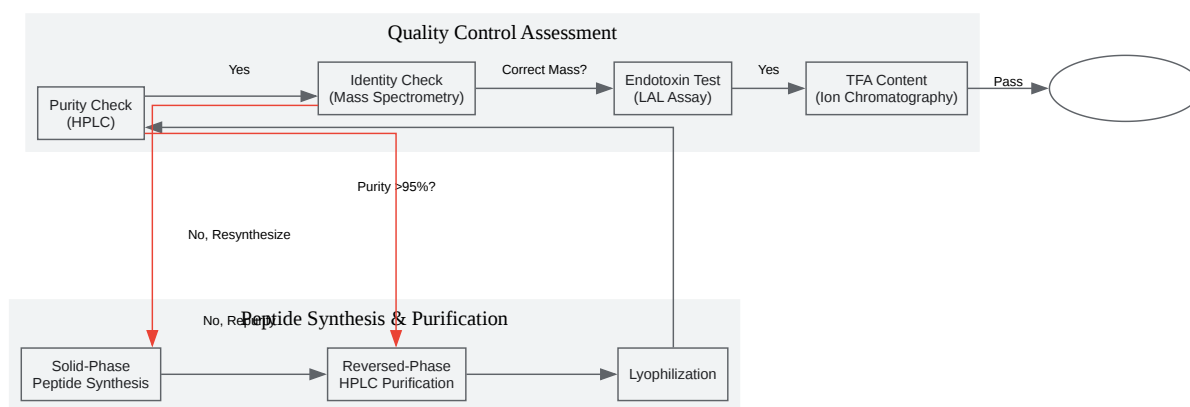
Table 2: Recommended Storage Conditions

Form	Temperature	Duration	Reference
Lyophilized	-20°C or -80°C	Long-term (months to years)	[8][9]
In Solution	4°C	Short-term (up to 1 week)	
In Solution	-20°C or -80°C	Medium to Long-term (weeks to months)	[9]

Table 3: Common Contaminant Acceptance Criteria

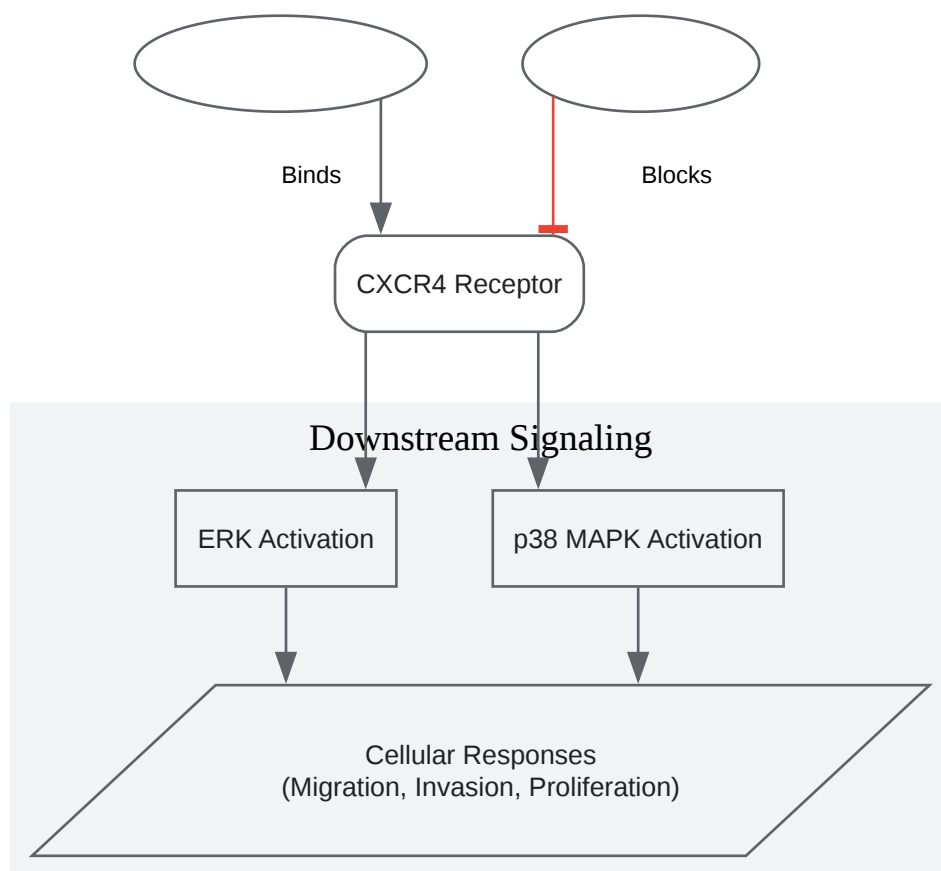
Contaminant	Recommended Level	Application	Reference
Endotoxins	≤0.01 EU/μg	Cell-based assays, in vivo studies	[14][15]
Trifluoroacetic Acid (TFA)	As low as possible	Cell-based assays, in vivo studies	[17]

Visual Guides



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Caption: **T140 Peptide** Quality Control Workflow



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Caption: T140 Inhibition of SDF-1/CXCR4 Signaling Pathway

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